

Technical Guide: cAMPS-Sp Salt – Structural Characterization & Application in PKA Signaling[1]

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Compound of Interest

Compound Name:	cAMPS-Sp, triethylammonium salt
CAS No.:	93602-66-5
Cat. No.:	B1662275

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Executive Summary

Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer (cAMPS-Sp) is a sophisticated, membrane-permeable analog of the secondary messenger cyclic AMP (cAMP).[1] Unlike endogenous cAMP, cAMPS-Sp features a sulfur substitution on the phosphate group that confers resistance to phosphodiesterases (PDEs) and locks the molecule into a specific stereochemical configuration (Sp) that acts as a potent agonist for Protein Kinase A (PKA).[1][2]

This guide provides a rigorous technical breakdown of the cAMPS-Sp salt forms, their physicochemical properties, and validated protocols for their application in signal transduction research.

Part 1: Chemical Identity & Structural Analysis[1][3] Nomenclature and Stereochemistry

The efficacy of cAMPS-Sp relies on the precise modification of the cyclic phosphate moiety. In the parent cAMP molecule, the phosphorus atom is chiral. Chemical synthesis of phosphorothioate analogs yields two diastereomers: Sp (S-isomer on Phosphorus) and Rp (R-isomer on Phosphorus).[1]

- cAMPS-Sp (Agonist): Mimics the active conformation of cAMP, binding to the regulatory subunits of PKA and inducing holoenzyme dissociation.[2][3]
- cAMPS-Rp (Antagonist): Binds to the regulatory subunits but prevents the conformational change required for catalytic subunit release, effectively blocking PKA activity.[2][3]

Critical Note: The sulfur atom in cAMPS-Sp replaces the axial exocyclic oxygen.[4] This modification renders the molecule highly resistant to hydrolysis by mammalian cyclic nucleotide phosphodiesterases (PDEs), allowing for sustained signal activation compared to non-modified cAMP.[3]

Molecular Weight and Salt Forms

Researchers typically encounter cAMPS-Sp in two primary salt forms: the Triethylammonium (TEA) salt and the Sodium (Na) salt.[1] The choice of salt affects solubility and molecular weight calculations essential for precise molar dosing.

Table 1: Physicochemical Properties of cAMPS-Sp Salts[1]

Property	cAMPS-Sp (Triethylammonium Salt)	cAMPS-Sp (Sodium Salt)
Formula		
Molecular Weight	~446.46 g/mol	~367.3 g/mol
Solubility	Water, DMSO (Lipophilic)	Water (>25 mg/mL)
Permeability	High (preferred for intact cells)	Moderate/High
CAS Number	93602-66-5	142439-95-0
Primary Use	Cell-based assays (membrane permeable)	In vitro biochemical assays

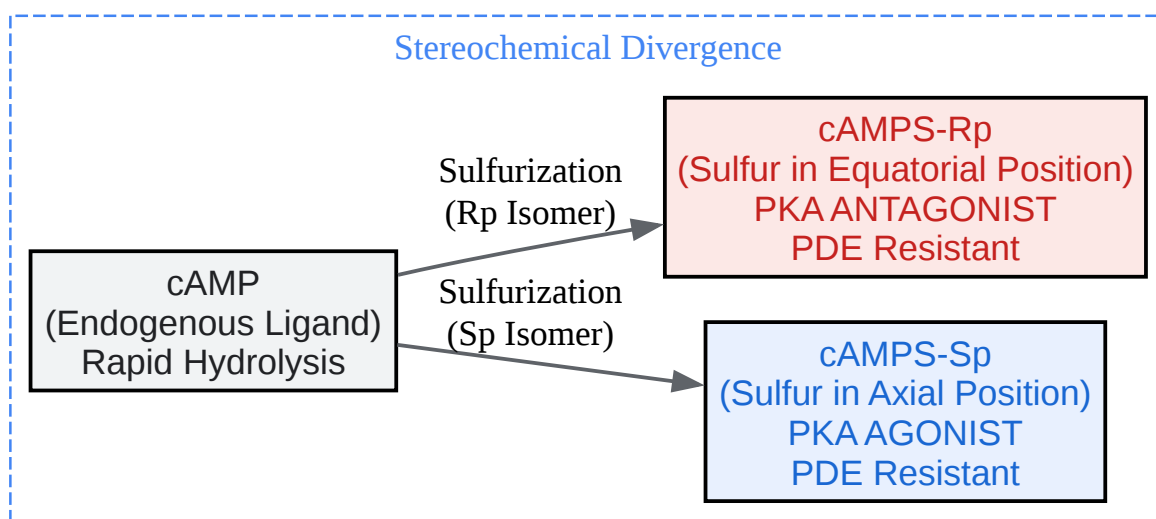
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Expert Insight: Always check the specific Certificate of Analysis (CoA) for your batch. The degree of hydration can shift the effective molecular weight. For precise kinetics, calculate concentration based on the anhydrous weight if provided, or the exact batch weight.

Structural Visualization

The following diagram illustrates the stereochemical distinction and the sulfur modification that defines cAMPS-Sp.



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Figure 1: Stereochemical divergence of phosphorothioate cAMP analogs.[1] The Sp isomer acts as an agonist, while the Rp isomer acts as an antagonist.[2]

Part 2: Mechanistic Action & Biological Utility[1] Mechanism of PKA Activation

cAMPS-Sp functions by binding to the regulatory (R) subunits of the tetrameric PKA holoenzyme (

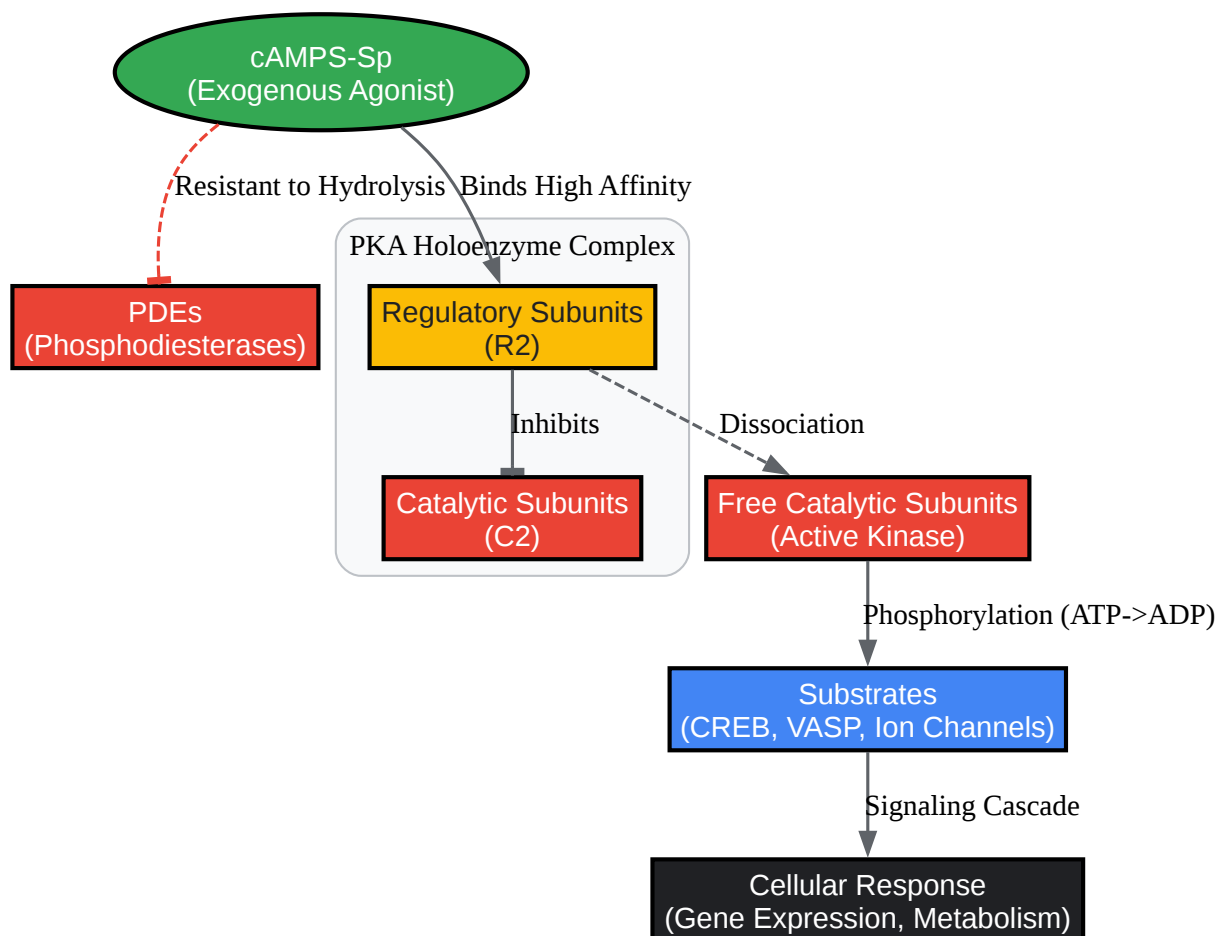
).^[1] Under resting conditions, the R subunits inhibit the catalytic (C) subunits.

- Binding: cAMPS-Sp binds cooperatively to sites A and B on the R subunits.
- Dissociation: This binding induces a conformational shift, reducing the affinity of the R subunit for the C subunit.
- Activation: The C subunits are released as active monomers, free to phosphorylate downstream substrates (e.g., CREB, VASP) at Ser/Thr residues.^[3]

Resistance to Phosphodiesterases (PDEs)

A major limitation of using unmodified cAMP or even Dibutyryl-cAMP is rapid degradation by PDEs.^[1] cAMPS-Sp exhibits significantly reduced affinity for PDE hydrolysis sites due to the steric and electronic properties of the phosphorothioate bond. This ensures a "clamped" activation state, ideal for studying long-term potentiation or sustained metabolic shifts.^[1]

Signaling Pathway Diagram^[1]



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Figure 2: Signal transduction pathway showing cAMPS-Sp mediated activation of PKA and its resistance to PDE degradation.[1]

Part 3: Experimental Protocols

Stock Solution Preparation

Objective: Prepare a stable 10 mM stock solution of cAMPS-Sp (TEA salt).

Reagents:

- **cAMPS-Sp, Triethylammonium salt** (MW ~446.46).[1][5]
- Solvent: Sterile distilled water or 50% DMSO (for higher lipophilicity applications).[1]

Protocol:

- Calculate Mass: To prepare 1 mL of 10 mM solution:

[1]

- Dissolution: Add the calculated volume of solvent to the vial. Vortex gently. The TEA salt is generally water-soluble, but ensure no particulate remains.
- Aliquoting: Divide into single-use aliquots (e.g., 50 μ L) to avoid freeze-thaw cycles.
- Storage: Store at -20°C . Stable for at least 6 months.

In Vitro PKA Activation & Specificity Check

Objective: Validate PKA-dependent signaling using cAMPS-Sp and its antagonist control, Rp-cAMPS.[1][2][6]

Experimental Logic: To prove a phenotype is PKA-driven, you must demonstrate that (A) cAMPS-Sp induces the phenotype and (B) Rp-cAMPS blocks it.[1][2]

Workflow:

- Seed Cells: Plate cells (e.g., HEK293) to 70% confluence.
- Pre-Incubation (Antagonist):
 - Group 1: Vehicle Control.
 - Group 2: cAMPS-Sp only.[1][7]
 - Group 3: Rp-cAMPS (100 μ M) pre-incubated for 15-30 mins.[1]
- Stimulation (Agonist):

- Add cAMPS-Sp (typical range 10-100 μ M) to Groups 2 and 3.^[1]
- Incubate for time

(e.g., 30 mins for phosphorylation, 24h for gene expression).
- Lysis & Analysis:
 - Lyse cells in buffer containing phosphatase inhibitors.
 - Readout: Western Blot for p-CREB (Ser133) or p-VASP (Ser157).^[1]

Self-Validating Check:

- Success: Group 2 shows high phosphorylation; Group 3 shows baseline/reduced phosphorylation.
- Failure:^[1] If Group 3 equals Group 2, the effect is likely off-target (non-PKA mediated).^[1]

Part 4: Quality Control & Handling^[1]

Purity Verification^[1]

- HPLC: Purity should be >98% to avoid contamination with the Rp-isomer, which would competitively inhibit your assay.
- Contamination Risk: Trace amounts of TEA (triethylamine) can be toxic to sensitive primary cells.^[1] For highly sensitive assays, consider the Sodium salt form or perform a buffer exchange.

Storage Stability

- Lyophilized Powder: Stable for years at -20°C. Desiccate.^[1]
- In Solution: Hydrolysis is slow but possible at acidic pH. Maintain pH 7.0–7.5.

References

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